molecular formula C14H19N3OS B6419000 N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1134999-87-3

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B6419000
CAS RN: 1134999-87-3
M. Wt: 277.39 g/mol
InChI Key: APYIZAMQDIHUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as TMP-Pyrazole, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, with a molecular weight of 225.3 g/mol. TMP-Pyrazole has been studied for its potential pharmacological properties, including its use in treating various diseases and disorders.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential use in treating various diseases and disorders. For example, this compound has been found to inhibit the growth of human colon cancer cells, and has been studied for its potential use in the treatment of inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not fully understood. However, it is believed to act through the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, this compound is believed to act through the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including human colon cancer cells. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, this compound has been found to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments has several advantages. First, it is a readily available compound, and can be easily synthesized using a three-step synthesis process. Second, it has been found to possess a variety of pharmacological properties, and has been studied for its potential use in treating various diseases and disorders. Finally, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a potentially useful compound in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and further research is needed in order to better understand its pharmacological effects. In addition, the use of this compound in laboratory experiments may be limited due to its potential toxicity.

Future Directions

The potential applications of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in scientific research are numerous, and there are many possible future directions for research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and disorders, such as Alzheimer's disease, inflammatory bowel disease, and cancer. Furthermore, research could be conducted to explore the potential use of this compound in combination with other compounds, as well as its potential use in drug delivery systems. Finally, research could be conducted to explore the potential use of this compound in other fields, such as food science, agriculture, and biotechnology.

Synthesis Methods

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized using a variety of methods, including a three-step synthesis process. The first step involves the reaction of thiophene-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the intermediate compound, 1-methyl-3-thiophene-2-carboxylic acid. This intermediate compound is then reacted with propanamide in the presence of a base catalyst, such as triethylamine, to form the desired product, this compound.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIZAMQDIHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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